The compound "(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid" is a complex molecule that may have various applications in the field of medicinal chemistry and drug design. The structure suggests that it could interact with biological systems in a specific and potentially potent manner. This analysis will explore the relevant literature to understand the potential mechanisms of action and applications of this compound and structurally related analogs.
The compound shares structural features with known ligands for the N-methyl-D-aspartate (NMDA) receptor, such as the presence of amino and carboxylic acid functional groups, which are critical for receptor binding and activity modulation. For instance, compounds like 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) have been identified as selective NMDA antagonists, binding with high affinity to rat brain membranes and showing stereoselectivity for isomers of glutamate and related excitatory amino acids1. Similarly, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and evaluated as competitive antagonists for the NMDA receptor, with varying degrees of potency and selectivity4.
Furthermore, the compound's structure is reminiscent of inhibitors targeting enzymes such as caspases and aminotransferases. For example, VX-765 is a prodrug of a potent and selective inhibitor of interleukin-converting enzyme/caspase-1, which has shown efficacy in reducing disease severity in models of rheumatoid arthritis and skin inflammation2. Additionally, the design of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a GABA aminotransferase inactivator, demonstrates the potential for such compounds to treat addiction and epilepsy by increasing GABA levels and suppressing dopamine release5.
In medicinal chemistry, the compound's structural similarity to known enzyme inhibitors and receptor ligands suggests its potential as a lead compound for drug development. For example, renin inhibitors containing transition-state analogs have been shown to be potent inhibitors of human plasma renin, which could be beneficial in treating hypertension3. Additionally, nonclassical antifolate inhibitors of thymidylate synthase, which share some structural features with the compound , have been explored as antitumor and antibacterial agents6.
The compound also has implications in synthetic chemistry, where novel synthetic methods are developed for the preparation of complex molecules. OxymaPure/DIC has been used as an efficient reagent for the synthesis of α-ketoamide derivatives, which could be structurally related to the compound being analyzed7. Moreover, the synthesis of conformationally constrained, masked cysteines, such as 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, demonstrates the versatility of sulfur-containing compounds in chemical synthesis9.
In biochemistry and pharmacology, the compound's potential to modulate enzyme activity and receptor function could lead to novel therapeutic agents. For instance, sulfur-containing constituents isolated from pineapple fruit have shown inhibitory activities against tyrosinase, suggesting potential applications in anti-browning and skin whitening8. Additionally, the synthesis of optically active beta-amino acids containing an aziridine heterocycle, which may resemble the compound's structure, highlights the importance of such molecules in the development of new drugs10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: